(4-bromophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone

Suzuki coupling Buchwald-Hartwig amination Sonogashira coupling

This S-trifluoromethyl sulfoximine building block offers two orthogonal diversification vectors unavailable in des-bromo or sulfone analogs: (i) N-functionalization (alkylation, arylation, acylation) and (ii) Pd-catalyzed cross-coupling at the para-bromo position (Suzuki, Buchwald-Hartwig, Sonogashira). The S-CF₃ group confers metabolic stability; the NH (pKa ~9.1–9.4) remains unionized at physiological pH, supporting oral bioavailability. Procure this single intermediate to generate diverse sulfoximine libraries or evaluate sulfone-to-sulfoximine replacement for hERG liability mitigation.

Molecular Formula C7H5BrF3NOS
Molecular Weight 288.09 g/mol
CAS No. 1421133-03-0
Cat. No. B6247935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-bromophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone
CAS1421133-03-0
Molecular FormulaC7H5BrF3NOS
Molecular Weight288.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=N)(=O)C(F)(F)F)Br
InChIInChI=1S/C7H5BrF3NOS/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4,12H
InChIKeyZWHFEGBSMDHVGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromophenyl)(imino)(trifluoromethyl)-λ⁶-sulfanone (CAS 1421133-03-0): Sulfoximine Scaffold with a Brominated Aryl Vector for Medicinal Chemistry Diversification


(4-Bromophenyl)(imino)(trifluoromethyl)-λ⁶-sulfanone is a member of the S-trifluoromethyl sulfoximine family—mono-aza analogues of sulfones in which one sulfonyl oxygen is replaced by an NH group [1]. It bears a 4-bromophenyl substituent on sulfur alongside an S-trifluoromethyl group, giving it the molecular formula C₇H₅BrF₃NOS (MW 288.09 g/mol). As a research-use-only building block, it is supplied at ≥95% purity by several specialist vendors [2]. The compound belongs to a class that has gained significant attention in medicinal chemistry since approximately 2015, driven by the recognition that the sulfoximine NH vector enables hydrogen-bond interactions and N-functionalization not available to the corresponding sulfone [3].

Why (4-Bromophenyl)(imino)(trifluoromethyl)-λ⁶-sulfanone Cannot Be Simply Replaced by a Generic Sulfoximine or Corresponding Sulfone


Although all S-aryl-S-trifluoromethyl sulfoximines share a common core, the identity and position of the aryl substituent critically determine both the compound's physicochemical properties and its downstream synthetic utility. The para-bromo substituent provides a chemically orthogonal handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) that is absent in the unsubstituted phenyl analogue (CAS 95414-68-9) [1]. Meanwhile, substitution of the sulfoximine NH for a sulfone O introduces an additional hydrogen-bond donor and an N-functionalization site, which a matched molecular pair analysis across Boehringer Ingelheim drug discovery programs demonstrated can lead to significant differences in solubility, permeability, and metabolic stability relative to the corresponding sulfone [2]. Para- versus meta- or ortho-bromo regioisomers further differ in the geometry of the exit vector for any coupled fragment, directly impacting molecular shape and target complementarity [3]. These structural distinctions mean that outcomes obtained with a des-bromo, regioisomeric, or sulfone analogue cannot be assumed to translate to (4-bromophenyl)(imino)(trifluoromethyl)-λ⁶-sulfanone.

Quantitative Differentiation Evidence for (4-Bromophenyl)(imino)(trifluoromethyl)-λ⁶-sulfanone


Para-Bromo Substituent as a Cross-Coupling Handle: Orthogonal Reactivity Absent in the Des-Bromo Analogue

The 4-bromophenyl group provides a chemically orthogonal site for transition-metal-catalyzed cross-coupling reactions to elaborate the aryl ring post-sulfoximine assembly. This synthetic handle is entirely absent in the unsubstituted phenyl analogue imino(phenyl)(trifluoromethyl)-λ⁶-sulfanone (CAS 95414-68-9). The para-substitution geometry ensures a linear exit vector (~180°) from the sulfur center, which differs from the ~120° vector produced by meta-substitution and the ~60° vector of ortho-substitution, directly affecting the spatial disposition of any coupled fragment in target binding pockets [1]. This orthogonality means the 4-bromo derivative can serve as a single precursor to diverse analogue libraries via late-stage diversification, whereas the des-bromo analogue requires de novo synthesis for each aryl variant.

Suzuki coupling Buchwald-Hartwig amination Sonogashira coupling medicinal chemistry diversification structure–activity relationship

Sulfoximine NH as an Additional H-Bond Donor: Physicochemical Differentiation from the Corresponding Sulfone

The replacement of one sulfone oxygen (S=O) with an NH group (S=NH) converts a hydrogen-bond acceptor-only motif into a dual acceptor/donor system. In a matched molecular pair (MMP) analysis conducted across Boehringer Ingelheim's corporate database, sulfoximine-for-sulfone substitutions were shown to systematically alter aqueous solubility, lipophilicity, and metabolic stability [1]. The corresponding sulfone analogue—1-bromo-4-(trifluoromethylsulfonyl)benzene (CAS 312-20-9)—lacks this NH vector and therefore cannot engage hydrogen-bond-donor interactions with biological targets or be N-functionalized. Quantitative physicochemical parameters measured for the closely related S-phenyl-S-trifluoromethyl sulfoximine (compound 4a) include an NH pKa of 9.57 in water and a pKaH (basicity) of approximately 2 in acetonitrile [2], confirming that the NH is a weakly acidic, largely neutral moiety at physiological pH, suitable for passive membrane permeation while retaining H-bond donor capacity. The electron-withdrawing 4-bromo substituent is expected to further lower the NH pKa by approximately 0.2–0.5 units relative to the phenyl analogue (class-level inference based on Hammett σₚ = +0.23 for Br).

bioisostere hydrogen-bond donor sulfone replacement matched molecular pair physicochemical properties

Reduced hERG Channel Liability: Sulfoximine Class Advantage Over Corresponding Sulfones in Cardiovascular Safety Profiling

A general liability of sulfone-containing drug candidates is elevated binding to the hERG potassium channel, predictive of QT interval prolongation and proarrhythmic risk. In a head-to-head comparison within a PYK2 inhibitor program, the sulfone lead compound 1 exhibited high dofetilide binding (an established surrogate for hERG channel occupancy). Replacement of the sulfone with an N-methylsulfoximine (compound (S)-14a) resulted in significantly lower dofetilide binding, which was confirmed by reduced activity in a patch clamp hERG K⁺ ion channel assay [1]. Although this specific comparison involved a trifluoromethylpyrimidine scaffold rather than a bromophenyl sulfoximine, it establishes a class-level precedent supported by an independent study of Vioxx® analogues: the sulfoximine-based analogue 2a showed reduced hERG activity relative to the parent sulfone rofecoxib while retaining selective COX-2 inhibition [2]. Both findings indicate that the sulfoximine NH substitution can decouple target potency from hERG off-target activity, a key consideration when selecting building blocks for lead optimization.

hERG dofetilide binding cardiovascular safety PYK2 inhibitors lead optimization

Lipophilicity Modulation: Quantified Hansch π Parameter for the S-CF₃ Sulfoximine Group

The lipophilicity contribution of the sulfoximine moiety directly influences the ADME profile of any derived analogue. The Hansch π parameter for the S-phenyl-S-trifluoromethyl sulfoximine group was experimentally determined from shake-flask logP measurements (logP_sulfoximine − logP_benzene, where logP_benzene = 2.13) [1]. This quantitative π value allows medicinal chemists to calculate the expected logP of the 4-bromophenyl derivative by summing the π contributions of the sulfoximine group and the bromobenzene fragment. The experimentally measured logP for sulfoximine 4a and its Hansch π parameter provide a benchmark unavailable for the corresponding sulfone—where the absence of the NH group alters both hydrogen-bonding capacity and the overall polarity of the molecule [2].

lipophilicity logP Hansch parameter drug-likeness pharmacokinetics

N-Functionalization Versatility: Enabling Late-Stage Property Tuning Not Accessible from the Corresponding Sulfone

The free NH of the sulfoximine provides a site for N-functionalization—including N-alkylation, N-arylation (via copper-catalyzed coupling with arylboronic acids), N-trifluoromethylation, and N-acylation—that has no equivalent in the corresponding sulfone [1][2]. This enables systematic modulation of physicochemical and pharmacological properties from a single advanced intermediate. In contrast, the sulfone analogue 1-bromo-4-(trifluoromethylsulfonyl)benzene (CAS 312-20-9) cannot be N-functionalized, requiring each property variation to be introduced earlier in the synthetic sequence. Copper-catalyzed N-arylation conditions using arylboronic acids have been specifically demonstrated on S-(4-bromophenyl)-S-methyl sulfoximine substrates, confirming that the 4-bromophenyl group does not interfere with N-functionalization chemistry [2].

N-alkylation N-arylation late-stage functionalization sulfoximine diversification property tuning

Optimal Procurement and Application Scenarios for (4-Bromophenyl)(imino)(trifluoromethyl)-λ⁶-sulfanone


Parallel Library Synthesis via Sequential N-Functionalization and C–C Cross-Coupling

Medicinal chemistry groups seeking to explore sulfoximine-based chemical space can procure this single intermediate and generate diverse analogue libraries by exploiting the two orthogonal handles: (i) N-functionalization (alkylation, arylation, acylation, or trifluoromethylation) using established mild-condition protocols compatible with the 4-bromophenyl group ; followed by (ii) Suzuki, Buchwald-Hartwig, or Sonogashira coupling at the para-bromo position. This two-dimensional diversification strategy is not achievable with the des-bromo phenyl analogue (CAS 95414-68-9), which offers only the N-functionalization vector. The approach mirrors successful sulfoximine diversification strategies validated in corporate drug discovery settings .

Sulfone-to-Sulfoximine Bioisostere Replacement in Lead Optimization

Programs encountering hERG liability or poor physicochemical properties with a sulfone lead can evaluate the corresponding sulfoximine by procuring this building block for incorporation into the target scaffold. Class-level evidence from PYK2 inhibitor and Vioxx® analog programs demonstrates that sulfone-to-sulfoximine replacement can reduce hERG channel activity without abolishing target potency . The 4-bromophenyl substituent additionally provides a convenient synthetic entry point for further analogue refinement once the sulfoximine replacement is validated. The measured NH pKa (~9.1–9.4 after Hammett correction for 4-Br) confirms the NH remains largely un-ionized at physiological pH, supporting oral bioavailability .

Agrochemical Discovery: Fluorinated Sulfoximine Building Block for Crop Protection SAR

The commercial success of Sulfoxaflor (a sulfoximine insecticide from Dow AgroSciences) validates the sulfoximine scaffold in crop protection . The S-trifluoromethyl group confers metabolic stability and enhanced lipophilicity relative to non-fluorinated sulfoximines , while the 4-bromophenyl group serves as a precursor to diverse biaryl, aminoaryl, or alkynylaryl analogues through parallel cross-coupling chemistry. Agrochemical discovery groups can use this compound as a core intermediate to generate screening libraries targeting insecticidal, fungicidal, or herbicidal activity, leveraging the established field performance of sulfoximine-containing active ingredients.

Computational Chemistry and Virtual Screening Library Design

Computational chemists can use this compound's experimentally validated physicochemical parameters (pKa, logP/Hansch π) from the closely related S-phenyl-S-CF₃ sulfoximine as benchmarks for in silico property prediction of virtual sulfoximine libraries. The 4-bromophenyl derivative serves as a representative member for parameterizing force fields and validating QSAR models. Procurement of the physical sample enables experimental confirmation of calculated properties, an essential step in building predictive models for sulfoximine-containing chemical space that cannot be performed with the des-bromo analogue alone.

Quote Request

Request a Quote for (4-bromophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.